molecular formula C15H20N4O3S B6355998 1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858256-03-7

1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6355998
CAS No.: 1858256-03-7
M. Wt: 336.4 g/mol
InChI Key: GLCMGVHYNFDSRP-UHFFFAOYSA-N
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Description

1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that features a unique combination of a trimethoxyphenyl group, a thiadiazole ring, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

The synthesis of 1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine involves multiple molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are crucial for cancer cell survival and proliferation.

    Signal Transduction Pathways: It interferes with pathways like the extracellular signal-regulated kinase (ERK) pathway, leading to the induction of apoptosis in cancer cells.

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three functional groups, which contributes to its broad spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-piperazin-1-yl-3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-20-11-8-10(9-12(21-2)13(11)22-3)14-17-15(23-18-14)19-6-4-16-5-7-19/h8-9,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCMGVHYNFDSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NSC(=N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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